molecular formula C7H6N2O2 B1626362 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 79229-66-6

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1626362
CAS No.: 79229-66-6
M. Wt: 150.13 g/mol
InChI Key: DCKSYSASJNLBEQ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethynyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-1H-pyrazole.

    Ethynylation: The ethynyl group is introduced at the 4-position of the pyrazole ring through a reaction with an appropriate ethynylating agent.

    Carboxylation: The carboxylic acid group is introduced at the 5-position through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Processes: Implementing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The ethynyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of novel materials with unique properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure with a chloro and ethyl group instead of ethynyl.

    Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar pyrazole core with amino and ester groups.

Properties

IUPAC Name

4-ethynyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h1,4H,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKSYSASJNLBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506934
Record name 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79229-66-6
Record name 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid

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